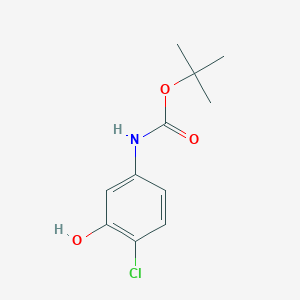

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-chloro-3-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-7-4-5-8(12)9(14)6-7/h4-6,14H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJHNIPKQFCYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20701729 | |

| Record name | tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345893-27-8 | |

| Record name | tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary and most documented method for preparing tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate involves the carbamate protection of 4-chloro-3-hydroxyaniline using tert-butyl chloroformate. The reaction proceeds as follows:

- Starting Material: 4-chloro-3-hydroxyaniline (an aromatic amine with chloro and hydroxy substituents)

- Reagent: tert-butyl chloroformate (a carbamoylating agent)

- Base: Triethylamine or other suitable organic bases to neutralize the released HCl and facilitate carbamate bond formation

- Solvent: Anhydrous dichloromethane or other inert organic solvents

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent moisture and oxidation interference

- Temperature: Controlled, often starting at low temperatures (0°C to -78°C) to minimize side reactions, then allowed to warm to room temperature gradually

- Reaction Time: Several hours, depending on scale and conditions

The base deprotonates the amine, allowing nucleophilic attack on the electrophilic carbonyl carbon of tert-butyl chloroformate, resulting in the formation of the carbamate linkage and release of chloride ion, which is scavenged by the base.

Industrial Scale Synthesis

Industrial production scales up the laboratory method with modifications to optimize yield and cost-effectiveness:

- Use of industrial-grade reagents with high purity but cost efficiency

- Optimization of reaction stoichiometry and temperature profiles to maximize conversion

- Implementation of continuous flow or batch reactors under controlled inert atmospheres

- Purification via recrystallization or chromatographic methods adapted for scale, ensuring product purity suitable for pharmaceutical or biochemical applications

Purification and Characterization

Post-synthesis, the product is purified typically by:

- Column Chromatography: Silica gel with ethyl acetate/hexane gradients

- Recrystallization: From appropriate solvents to obtain analytically pure compound

- Drying: Over anhydrous sodium sulfate and solvent removal under reduced pressure

Characterization methods include:

- NMR Spectroscopy: ^1H and ^13C NMR in solvents like CDCl3 or DMSO-d6 to confirm structure

- HPLC: Analytical high-performance liquid chromatography to verify purity (>95%)

- Mass Spectrometry: To confirm molecular weight and structure integrity

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-chloro-3-hydroxyaniline + tert-butyl chloroformate, triethylamine, DCM, inert atmosphere, 0°C to RT | Formation of this compound via carbamate bond formation |

| 2 | Purification by chromatography or recrystallization | Isolation of pure carbamate compound |

Research Findings and Notes

- The presence of hydroxyl and chloro substituents requires controlled conditions to avoid side reactions such as substitution or oxidation during synthesis.

- Maintaining anhydrous and inert conditions is critical for high yield and purity.

- The tert-butyl group serves as a protecting group for the amine, which can be removed under acidic conditions if needed for further synthetic transformations.

- This compound is valuable as an intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients and prodrug development.

Comparative Table of Preparation Parameters

| Parameter | Typical Laboratory Conditions | Industrial Adaptations |

|---|---|---|

| Starting Material | 4-chloro-3-hydroxyaniline | Same, with industrial-grade reagents |

| Carbamoylating Agent | tert-butyl chloroformate | Same, possibly in bulk quantities |

| Base | Triethylamine | Same or alternative bases for cost-effectiveness |

| Solvent | Anhydrous dichloromethane | Large-scale compatible solvents |

| Temperature | 0°C to room temperature | Optimized temperature control |

| Atmosphere | Nitrogen or argon | Controlled inert atmosphere |

| Purification | Column chromatography, recrystallization | Scalable recrystallization, chromatography |

| Yield | High, dependent on conditions | Optimized for maximal yield and purity |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the chloro substituent or modify the hydroxy group.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted carbamates, while oxidation reactions can produce quinones or other oxidized compounds .

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Active Pharmaceutical Ingredients (APIs)

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate serves as a crucial intermediate in the synthesis of various APIs. Its structure allows it to participate in reactions that lead to the formation of biologically active compounds, particularly those targeting specific receptors in the body.

b. Prodrugs Development

The compound can be utilized in the development of prodrugs, which are pharmacologically inactive compounds that convert into active drugs through metabolic processes. This application is vital for enhancing the solubility and bioavailability of certain medications.

c. Anticancer Research

Research has indicated that derivatives of tert-butyl carbamates exhibit anticancer properties. The compound's ability to modify biological pathways makes it a candidate for further investigation in cancer therapy .

Organic Synthesis

a. Palladium-Catalyzed Reactions

this compound is used in palladium-catalyzed reactions for synthesizing N-Boc protected anilines and tetra-substituted pyrroles. These reactions are essential for creating complex organic molecules with pharmaceutical relevance .

b. As a Reagent in Organic Chemistry

The compound acts as a reagent in various organic transformations, including acylation and amination processes. Its reactivity allows chemists to introduce functional groups into organic molecules efficiently .

Biological Applications

a. Biological Buffering Agent

In biochemistry, this compound can function as an organic buffer, helping maintain pH levels during biochemical reactions, which is crucial for enzyme activity and stability .

b. Cell Culture Studies

The compound has been employed in cell culture studies where it aids in the study of cellular responses to various stimuli, particularly in drug testing scenarios .

Case Studies

| Study Title | Application Focus | Findings/Results |

|---|---|---|

| Synthesis of Anticancer Compounds | Investigated the use of tert-butyl carbamate derivatives | Showed promising anticancer activity against specific cell lines |

| Development of Prodrugs | Examined the metabolic conversion of carbamates | Demonstrated improved solubility and bioavailability compared to parent compounds |

| Organic Synthesis Techniques | Explored palladium-catalyzed reactions | Achieved high yields in the synthesis of complex aniline derivatives |

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-butyl (4-chloro-3-hydroxyphenyl)carbamate with four analogs from the evidence, focusing on molecular properties, substituents, and applications:

*Estimated based on structural analysis due to lack of explicit data in evidence.

Key Comparative Insights

Substituent Effects on Reactivity and Solubility

- Chlorine Position: The target compound’s 4-Cl substituent (vs.

- Hydroxyl Group: The 3-OH group (shared with and ) enhances hydrogen-bonding capability, improving solubility in polar solvents compared to non-hydroxylated analogs like .

- Bulk and Steric Effects : The tert-butyl group in all compounds provides steric protection to the carbamate, reducing hydrolysis rates. However, the propargyl linker in adds rigidity, influencing conformational flexibility.

Research Findings and Data Gaps

- Synthetic Pathways : describes carbamate synthesis via amine protection (e.g., tert-butyl Boc-group introduction), a method likely applicable to the target compound .

- Unresolved Questions: Limited data on the target compound’s crystallography (cf. SHELX refinements in ) or ecological impact (cf. ) highlight areas for further study.

Biological Activity

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate, also known by its CAS number 345893-27-8, is a compound that has garnered interest in the fields of biochemistry and medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular processes. Research indicates that this compound exhibits enzyme inhibition and antimicrobial properties , making it a candidate for further investigation in drug development and therapeutic applications .

Key Biological Activities

-

Enzyme Inhibition :

- The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to detoxification processes. This inhibition can lead to an accumulation of reactive oxygen species (ROS), contributing to oxidative stress within cells .

-

Antimicrobial Properties :

- Studies have indicated that this compound may possess antimicrobial activity, although specific mechanisms and efficacy against various pathogens require further exploration .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Binding Interactions : The compound forms reversible bonds with target enzymes, altering their function and leading to downstream effects on cellular processes .

- Influence on Gene Expression : It has been observed to affect gene expression related to stress responses, potentially through the modulation of transcription factors such as CREB .

- Oxidative Stress Induction : By inhibiting detoxification enzymes, the compound can induce oxidative stress, impacting cellular metabolism and signaling pathways .

Table 1: Summary of Biological Activities and Effects

| Activity Type | Mechanism of Action | Model Organism/Cell Line | Concentration Range | Observed Effects |

|---|---|---|---|---|

| Enzyme Inhibition | Reversible binding to enzyme active sites | Various in vitro models | µM levels | Increased ROS levels; altered metabolism |

| Antimicrobial Effects | Interaction with microbial enzymes | Bacterial strains | To be determined | Inhibition of microbial growth |

| Gene Expression | Modulation of transcription factors | HEK 293T cells | 50 nM - 1000 nM | Downregulation of target genes |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability may be influenced by various factors including:

- Chemical Stability : Environmental conditions such as pH and temperature can affect the stability and efficacy of the compound.

- Metabolic Pathways : The interaction with metabolic enzymes will determine the compound's half-life and overall bioactivity in biological systems .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl (4-chloro-3-hydroxyphenyl)carbamate in a laboratory setting?

- Methodological Answer : The synthesis typically involves carbamate protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under inert atmosphere (N₂) at low temperatures (-78°C). For example, in analogous syntheses, Boc₂O is added dropwise to a solution of the precursor amine, followed by gradual warming to room temperature and pH adjustment for intermediate isolation . Critical parameters include maintaining anhydrous conditions, precise temperature control, and stoichiometric ratios to minimize side reactions.

Q. How can researchers ensure the purity of tert-butyl (4-chloro-3-hydroxyphenyl)carbamate post-synthesis?

- Methodological Answer : Purification is achieved via column chromatography using silica gel and gradients of ethyl acetate/hexane. For instance, intermediates are often isolated after extraction with ethyl acetate, followed by drying over Na₂SO₄ and solvent removal under reduced pressure . Analytical HPLC (C18 columns, acetonitrile/water mobile phase) and NMR (¹H/¹³C in CDCl₃ or DMSO-d₆) are essential for confirming purity (>95%) and structural integrity .

Q. What safety protocols should be followed when handling tert-butyl (4-chloro-3-hydroxyphenyl)carbamate?

- Methodological Answer : While specific hazard data for this compound is limited, analogous carbamates recommend:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers at room temperature, away from oxidizers and acids .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL software elucidate the structural features of tert-butyl (4-chloro-3-hydroxyphenyl)carbamate?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the molecular geometry, including bond angles, torsional conformations, and hydrogen-bonding networks. For carbamate derivatives, data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) and structure solution via direct methods (SHELXT) are standard. SHELXL refines anisotropic displacement parameters and validates the structure using R-factors (<0.05) . This approach resolves ambiguities in stereochemistry and crystal packing .

Q. What strategies optimize reaction yields when tert-butyl (4-chloro-3-hydroxyphenyl)carbamate is an intermediate in multi-step syntheses?

- Methodological Answer : Key strategies include:

- Protection/Deprotection : Selective Boc protection of amines to prevent unwanted nucleophilic side reactions .

- Catalysis : Use of Pd(PPh₃)₂Cl₂/CuI in Sonogashira couplings for alkyne introductions (e.g., in pyrimidine derivatives) .

- Workup Optimization : Quenching reactions with NH₄Cl for easier extraction and reduced emulsion formation .

- In-line Analytics : Real-time monitoring via LC-MS to identify and bypass low-yield intermediates .

Q. How do researchers address conflicting data regarding the physicochemical properties of tert-butyl (4-chloro-3-hydroxyphenyl)carbamate in literature?

- Methodological Answer : Discrepancies in solubility, stability, or toxicity are resolved through:

- Reproducibility Studies : Replicating synthesis and characterization under controlled conditions (e.g., varying pH, solvents) .

- Advanced Analytics : Differential Scanning Calorimetry (DSC) for decomposition temperatures and TGA for thermal stability .

- Computational Modeling : DFT calculations (Gaussian 16) to predict pKa, logP, and reactive sites, cross-validated with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.